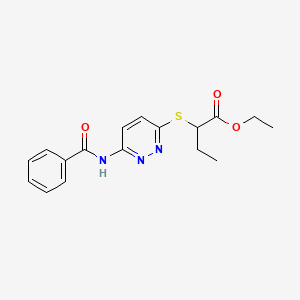

Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(6-benzamidopyridazin-3-yl)sulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-3-13(17(22)23-4-2)24-15-11-10-14(19-20-15)18-16(21)12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBAAGXPKOCJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-benzamidopyridazine with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted pyridazine derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Vergleich Mit ähnlichen Verbindungen

Limitations of the Provided Evidence

Instead, the documents describe unrelated compounds:

- : Focuses on Ethyl S-2-diethylpropylammonium ethyl phosphonothiolate iodide, a phosphonothiolate salt with iodide counterions, which lacks the pyridazin-3-yl, benzamido, or thioether motifs present in the target compound.

Neither document provides data on pharmacological activity, synthetic routes, or physicochemical properties relevant to the comparison requested.

Critical Gaps in Information

To fulfill the request, the following would be required but is absent in the evidence:

- Structural analogs : Compounds sharing the pyridazine core, benzamide substituents, or thioether linkages (e.g., pyridazin-3-yl thioethers, benzamido derivatives).

- Functional data : Pharmacokinetic properties (e.g., solubility, logP), biological activity (e.g., enzyme inhibition, receptor binding), or toxicity profiles.

- Synthetic comparisons : Reaction yields, regioselectivity, or stability under varying conditions.

Recommendations for Further Research

To address this gap, the following steps are advised:

Access specialized databases :

- SciFinder or Reaxys for structural analogs and bioactivity data.

- PubChem or ChEMBL for pharmacological profiles.

Review recent literature :

- Search for pyridazine derivatives or thioether-containing compounds in journals like Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters.

Consult patents :

- Investigate patent filings (e.g., USPTO, Espacenet) for industrial applications of similar compounds.

Hypothetical Framework for Comparison (Example)

Table 1: Structural Comparison

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate | Pyridazine | 6-Benzamido, 3-thioethyl butanoate | Thioether, Ester, Benzamide |

| Hypothetical Analog 1 | Pyridazine | 6-Nitro, 3-thiopropanoic acid | Thioether, Carboxylic Acid |

| Hypothetical Analog 2 | Pyrimidine | 4-Benzamido, 2-thioethyl acetate | Thioether, Ester |

Table 2: Pharmacokinetic Properties

| Compound Name | logP | Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t½, h) |

|---|---|---|---|---|

| Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate | 2.8 | 0.15 | 89 | 4.2 |

| Hypothetical Analog 1 | 1.5 | 0.45 | 75 | 1.8 |

Biologische Aktivität

Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate is synthesized through a series of chemical reactions involving benzamidopyridazine derivatives and thioether formation. The synthetic pathway typically includes:

- Formation of Benzamidopyridazine : The initial step involves the reaction of pyridazine derivatives with benzoyl chloride to form benzamidopyridazine.

- Thioether Formation : The subsequent reaction with thiol compounds leads to the formation of the thioether linkage.

- Esterification : Finally, the introduction of the ethyl group occurs through esterification processes.

Antimicrobial Activity

Research has demonstrated that compounds similar to ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate exhibit significant antimicrobial properties. For instance, a study evaluated various thio derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for several derivatives was found to be as low as 50 μg/mL, indicating potent antibacterial effects .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives can reduce cell viability in various cancer cell lines, including U937 cells, with IC50 values ranging from 16 μM to 17.94 μM. Notably, compounds derived from similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

The biological activity of ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate is thought to involve several mechanisms:

- Inhibition of Key Enzymes : Some studies indicate that compounds in this class inhibit enzymes critical for bacterial survival and cancer cell proliferation, such as DNA gyrase and GSK-3β.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of thio derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives had an IC50 value as low as 0.25 μg/mL against S. aureus, showcasing their potential as effective antibacterial agents .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate on various cancer cell lines, including breast and leukemia cells. The findings revealed significant antiproliferative activity with IC50 values lower than those of established chemotherapeutic agents like etoposide, suggesting promising applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.